Lp-PLA2 Inhibitory Potency: Impact of the Cyclopentyl vs. Cyclohexyl C-6 Substituent
SAR analysis within the 2-(alkylthio)pyrimidin-4-one series reveals that the C-6 cyclopentyl substituent confers superior Lp-PLA2 inhibitory potency compared to a cyclohexyl analog. In a recombinant human Lp-PLA2 enzyme assay, the 6-cyclopentyl derivative 6-cyclopentyl-2-(methylthio)pyrimidin-4(3H)-one demonstrated an IC50 of 0.025 µM, whereas the corresponding 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one exhibited an IC50 of 0.15 µM [1]. This represents a 6-fold improvement in potency.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human Lp-PLA2 |
|---|---|
| Target Compound Data | IC50 = 0.025 µM |
| Comparator Or Baseline | 6-cyclohexyl-2-(methylthio)pyrimidin-4(3H)-one: IC50 = 0.15 µM |
| Quantified Difference | 6-fold higher potency (0.025 µM vs 0.15 µM) |
| Conditions | Recombinant human Lp-PLA2 enzyme inhibition assay |
Why This Matters
A 6-fold difference in target engagement is substantial and directly influences the effective concentration range required in pharmacological studies, making the cyclopentyl variant a more potent tool compound for Lp-PLA2-related research.
- [1] Boyd HF, Flynn ST, Hickey DM, et al. 2-(Alkylthio)pyrimidin-4-ones as novel, reversible inhibitors of lipoprotein-associated phospholipase A2. Bioorg Med Chem Lett. 2000;10(4):395-8. View Source
